molecular formula C17H15ClN2O2 B11559534 2-(4-chlorophenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide CAS No. 2496-32-4

2-(4-chlorophenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11559534
CAS No.: 2496-32-4
M. Wt: 314.8 g/mol
InChI Key: VVJIFNQVOHVIQH-MZBBQUMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is an organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a phenylprop-2-en-1-ylidene moiety. It is primarily used in the fields of chemistry, biology, and medicine due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to 4-chlorophenoxyacetohydrazide: The 4-chlorophenoxyacetic acid is then reacted with hydrazine hydrate to form 4-chlorophenoxyacetohydrazide.

    Condensation Reaction: Finally, the 4-chlorophenoxyacetohydrazide is condensed with cinnamaldehyde under acidic conditions to yield 2-(4-chlorophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the growth of microbial cells by interfering with their cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetohydrazide: A precursor in the synthesis of the target compound.

    Cinnamaldehyde: Used in the condensation reaction to form the target compound.

    4-chlorophenoxyacetic acid: An intermediate in the synthetic route.

Uniqueness

2-(4-chlorophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is unique due to its combined structural features of chlorophenoxy and phenylprop-2-en-1-ylidene groups, which contribute to its diverse chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

CAS No.

2496-32-4

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C17H15ClN2O2/c18-15-8-10-16(11-9-15)22-13-17(21)20-19-12-4-7-14-5-2-1-3-6-14/h1-12H,13H2,(H,20,21)/b7-4+,19-12+

InChI Key

VVJIFNQVOHVIQH-MZBBQUMVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.